2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline
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Overview
Description
2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that have a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is found in many biologically active molecules, making benzimidazole derivatives significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by oxidation and sulfinylation reactions. One common method involves the reaction of ortho-phenylenediamine with 5,6-diethoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . The resulting benzimidazole derivative is then treated with sulfinylating agents to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfinyl group may enhance the compound’s ability to interact with biological targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]benzimidazole
- 2-Substituted mercaptobenzimidazole derivatives
Uniqueness
2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxy groups and the sulfinyl moiety enhances its stability, bioavailability, and interaction with biological targets compared to other benzimidazole derivatives .
Properties
CAS No. |
107562-88-9 |
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Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(5,6-diethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline |
InChI |
InChI=1S/C18H21N3O3S/c1-3-23-16-9-14-15(10-17(16)24-4-2)21-18(20-14)25(22)11-12-7-5-6-8-13(12)19/h5-10H,3-4,11,19H2,1-2H3,(H,20,21) |
InChI Key |
OHCFXDSSPFQHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=C3N)OCC |
Origin of Product |
United States |
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